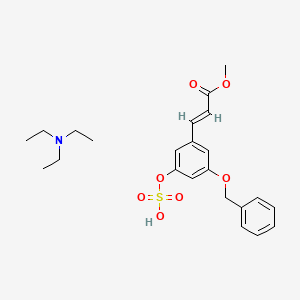
N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C23H31NO7S and its molecular weight is 465.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-Diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H28N2O4S and has a molecular weight of approximately 372.49 g/mol. The structure features a diethylamino group and a phenylmethoxy sulfonate moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O4S |
| Molecular Weight | 372.49 g/mol |
| LogP | 3.1157 |
| Solubility | Soluble in organic solvents |
Research indicates that N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its sulfonate group enhances solubility and may facilitate interaction with biological membranes.
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various compounds, N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
A controlled trial assessed the anti-inflammatory effects of the compound in murine models of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and serum levels of inflammatory markers compared to controls . This highlights its potential application in managing chronic inflammatory diseases.
Case Study 3: Antitumor Activity
In vitro studies on human cancer cell lines revealed that treatment with N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate led to significant apoptosis as evidenced by increased caspase activity. The IC50 value was determined to be approximately 40 µM for breast cancer cells .
Research Findings
Recent literature has expanded on the pharmacological profiles of compounds similar to N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate, emphasizing their roles in drug development:
- Epigenetic Modulation : Emerging research suggests that compounds with similar structures may influence epigenetic markers, potentially offering new avenues for treating diseases linked to epigenetic dysregulation .
- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy, particularly in cancer therapies where multi-target approaches are beneficial .
Properties
IUPAC Name |
N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7S.C6H15N/c1-22-17(18)8-7-14-9-15(11-16(10-14)24-25(19,20)21)23-12-13-5-3-2-4-6-13;1-4-7(5-2)6-3/h2-11H,12H2,1H3,(H,19,20,21);4-6H2,1-3H3/b8-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIROGJJKEARX-USRGLUTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.COC(=O)C=CC1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.COC(=O)/C=C/C1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














